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Compound of Interest

Compound Name:
3-Fluoro-5-(trifluoromethyl)benzoyl

chloride

Cat. No.: B066318 Get Quote

Introduction
α,α,α,5-Tetrafluoro-m-toluoyl chloride, more systematically named 3-Fluoro-5-
(trifluoromethyl)benzoyl chloride, is a highly versatile fluorinated building block in modern

organic synthesis. Its strategic importance, particularly in the realms of pharmaceutical and

agrochemical development, stems from the unique combination of a reactive acyl chloride

group with two distinct fluorine-containing moieties on an aromatic scaffold. The presence of

both a trifluoromethyl group and a fluorine atom significantly modulates the electronic

properties of the molecule, enhancing its reactivity and imparting desirable characteristics to its

derivatives.[1]

This guide provides an in-depth exploration of the core properties, reactivity, synthesis, and

handling of this compound. It is designed for researchers, scientists, and drug development

professionals who require a comprehensive understanding of how to effectively and safely

utilize this potent chemical intermediate. We will delve into the mechanistic underpinnings of its

reactivity, provide field-proven protocols, and outline the expected analytical signatures for its

characterization.

Core Physicochemical Properties and Identification
The fundamental properties of a reagent are critical for experimental design, dictating

everything from solvent choice to reaction temperature and purification strategy. The key

identifiers and physical constants for α,α,α,5-Tetrafluoro-m-toluoyl chloride are summarized

below.
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Property Value Reference(s)

Synonyms

3-Fluoro-5-

(trifluoromethyl)benzoyl

chloride

[1]

CAS Number 171243-30-4 [1][2]

Molecular Formula C₈H₃ClF₄O [1]

Molecular Weight 226.56 g/mol [2]

Appearance
Colorless to light red/green

clear liquid
[1]

Density 1.482 g/mL at 25 °C [2]

Boiling Point 119 °C [1][2]

Refractive Index n20/D 1.462 [2]

Flash Point 74 °C (165.2 °F) - closed cup [2]

InChI Key
BGAKSLBTFLVNAH-

UHFFFAOYSA-N
[2]

SMILES O=C(Cl)c1cc(F)cc(c1)C(F)(F)F [2]

The Chemistry of a Fluorinated Acyl Chloride:
Reactivity and Mechanistic Insights
The synthetic utility of α,α,α,5-Tetrafluoro-m-toluoyl chloride is dominated by the high

electrophilicity of its carbonyl carbon. This reactivity is amplified by the strong electron-

withdrawing nature of three key substituents: the chlorine atom of the acyl chloride, the fluorine

atom at the 5-position, and the potent trifluoromethyl group at the 3-position. This electronic

profile makes the compound an excellent acylating agent.

Core Reaction: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution. In this

mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.chemimpex.com/products/45352
https://www.chemimpex.com/products/45352
https://www.sigmaaldrich.com/HK/zh/product/aldrich/455385
https://www.chemimpex.com/products/45352
https://www.sigmaaldrich.com/HK/zh/product/aldrich/455385
https://www.chemimpex.com/products/45352
https://www.sigmaaldrich.com/HK/zh/product/aldrich/455385
https://www.chemimpex.com/products/45352
https://www.sigmaaldrich.com/HK/zh/product/aldrich/455385
https://www.sigmaaldrich.com/HK/zh/product/aldrich/455385
https://www.sigmaaldrich.com/HK/zh/product/aldrich/455385
https://www.sigmaaldrich.com/HK/zh/product/aldrich/455385
https://www.sigmaaldrich.com/HK/zh/product/aldrich/455385
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a transient tetrahedral intermediate. The original carbonyl double bond is then reformed by the

expulsion of the chloride ion, which is an excellent leaving group. This process is highly

efficient for creating new amide, ester, and thioester linkages, which are fundamental in drug

development.[3]

Reactants

Mechanism

Products

α,α,α,5-Tetrafluoro-m-toluoyl chloride

Tetrahedral Intermediate

1. Nucleophilic Attack

Nucleophile (Nu-H)
(e.g., R-OH, R-NH2)

Acylated Product

2. Chloride Elimination

HCl

Click to download full resolution via product page

Caption: Generalized workflow for nucleophilic acyl substitution.

The causality behind this reaction's efficiency is twofold:

Enhanced Electrophilicity: The trifluoromethyl (CF₃) and fluoro (F) groups pull electron

density away from the aromatic ring, which in turn pulls density from the carbonyl carbon,

making it highly susceptible to nucleophilic attack.[1][4]
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Chloride as a Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore an

excellent leaving group, thermodynamically favoring the forward reaction.

Application in Drug Design
The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a

cornerstone of modern medicinal chemistry. These groups can profoundly influence a drug

candidate's properties:

Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative

metabolism and thereby increasing the drug's half-life.

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to

cross cell membranes.

Binding Affinity: Fluorine atoms can engage in unique, favorable interactions with enzyme

active sites, such as hydrogen bonds and dipole-dipole interactions, potentially increasing

the potency of the drug.

By using α,α,α,5-Tetrafluoro-m-toluoyl chloride, medicinal chemists can readily introduce the

valuable 3-fluoro-5-(trifluoromethyl)benzoyl moiety into a wide range of molecular scaffolds.[1]

Representative Synthesis Protocol
While various methods exist for the preparation of acyl chlorides, a common and reliable

laboratory-scale approach involves the reaction of the corresponding carboxylic acid with oxalyl

chloride, using a catalytic amount of N,N-dimethylformamide (DMF). This method is favored for

its mild conditions and the formation of only gaseous byproducts (CO, CO₂), which simplifies

purification.
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Start:
3-Fluoro-5-(trifluoromethyl)benzoic acid

in dry DCM

Add Reagents:
1. Oxalyl Chloride (1.5 eq)

2. DMF (catalytic)

Reaction:
Stir at room temperature

for 2-4 hours

Monitor Progress:
(e.g., via TLC or IR)

Observe gas evolution

Workup:
Concentrate under
reduced pressure

Final Product:
α,α,α,5-Tetrafluoro-m-toluoyl chloride

(Use directly or distill)

Click to download full resolution via product page

Caption: Workflow for the synthesis of the title compound.
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Step-by-Step Methodology
Disclaimer: This protocol is a representative example and must be performed by qualified

personnel with appropriate engineering controls (i.e., a certified chemical fume hood).

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar

and a reflux condenser (with a drying tube), add 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0

eq).

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.

Reagent Addition: To the stirred solution, add N,N-dimethylformamide (DMF, ~1-2 drops) as

a catalyst. Then, add oxalyl chloride (1.5 eq) dropwise via syringe.

Causality Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the

active catalytic species in this transformation.

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4

hours, and its progress can be monitored by the cessation of gas evolution (CO and CO₂).

Isolation: Once the reaction is complete, carefully remove the solvent and excess oxalyl

chloride under reduced pressure. The resulting crude α,α,α,5-Tetrafluoro-m-toluoyl chloride is

often of sufficient purity for subsequent steps but can be further purified by vacuum

distillation if required.

Safety, Handling, and Storage
α,α,α,5-Tetrafluoro-m-toluoyl chloride is a corrosive and reactive compound that demands strict

adherence to safety protocols. It reacts with water and other nucleophiles.[5]
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Hazard Class GHS Pictogram Signal Word Hazard Statement

Skin Corrosion 1B GHS05 Danger

H314: Causes severe

skin burns and eye

damage.

Combustible Liquid
Combustible liquid.[2]

[6]

Protocol for Safe Handling and Storage
Engineering Controls: Always handle this chemical within a certified chemical fume hood to

avoid inhalation of its vapors.[7] Ensure an eyewash station and safety shower are

immediately accessible.[7]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

Inspect gloves before use.[6]

Skin and Body Protection: Wear a flame-retardant lab coat and ensure full body coverage.

[8]

Storage:

Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to

prevent reaction with moisture.[5][7]

Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[5]

Recommended storage is refrigerated at 2-8 °C.[1]

Store away from heat, sparks, open flames, and incompatible materials such as water,

alcohols, bases, and oxidizing agents.[5][7]

Spill and Emergency Procedures:
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Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g.,

vermiculite or sand) and place it in a suitable, closed container for disposal.[5] Do not use

combustible materials or water.

First Aid:

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15

minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

Skin Contact: Immediately wash the affected area with plenty of water for at least 15

minutes. Remove all contaminated clothing. Seek immediate medical attention.[5][7]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.[5]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.[9]

Spectroscopic Characterization: The Expected
Analytical Signature
Proper characterization is essential to confirm the identity and purity of the synthesized or

purchased material. Below are the expected spectral features for α,α,α,5-Tetrafluoro-m-toluoyl

chloride based on its molecular structure.
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

IR Spectroscopy
C=O Stretch (Acyl

Chloride)
~1780 - 1815 cm⁻¹

The high wavenumber

is characteristic of the

highly electrophilic

acyl chloride carbonyl

group.

C-F Stretch (Aromatic) ~1100 - 1350 cm⁻¹

Strong, complex

absorbances typical

for C-F bonds on an

aromatic ring.

C-F Stretch (CF₃) ~1100 - 1250 cm⁻¹

Multiple strong bands

are expected for the

symmetric and

asymmetric stretches

of the CF₃ group.

¹H NMR Aromatic Protons δ 7.5 - 8.5 ppm

Three distinct signals

are expected for the

three aromatic

protons. Each will

exhibit complex

splitting patterns due

to coupling with each

other and with the

fluorine atom.

¹³C NMR C=O (Carbonyl) δ 165 - 175 ppm

The chemical shift for

the acyl chloride

carbonyl carbon.

C-CF₃ (Quaternary)
δ 130 - 140 ppm

(quartet)

The carbon attached

to the CF₃ group will

appear as a quartet

due to one-bond

coupling with the three

fluorine atoms (¹JCF).
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CF₃
δ 120 - 130 ppm

(quartet)

The trifluoromethyl

carbon itself will also

be a quartet due to C-

F coupling.

Aromatic Carbons δ 115 - 165 ppm

Multiple signals are

expected for the

remaining aromatic

carbons, with splitting

patterns influenced by

coupling to fluorine.

¹⁹F NMR -CF₃ ~ δ -63 ppm (singlet)

A single, strong signal

is expected for the

three equivalent

fluorine atoms of the

trifluoromethyl group

(referenced to CFCl₃).

Ar-F ~ δ -110 ppm (triplet)

A single signal for the

aromatic fluorine,

likely appearing as a

triplet due to coupling

with the two ortho

protons.

Conclusion
α,α,α,5-Tetrafluoro-m-toluoyl chloride is a powerful and reactive intermediate whose utility is

firmly established in the synthesis of complex molecules for life sciences and materials

research. Its enhanced electrophilicity, driven by its unique fluorination pattern, makes it an

ideal reagent for acylation reactions. Understanding its properties, reactivity, and handling

requirements is paramount for leveraging its full synthetic potential safely and effectively. This

guide serves as a foundational resource for scientists aiming to incorporate this valuable

building block into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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